N-Demethyl Norfloxacin Hydrochloride
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Overview
Description
N-Demethyl Norfloxacin Hydrochloride is a derivative of Norfloxacin, a fluoroquinolone antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Norfloxacin Hydrochloride involves the demethylation of Norfloxacin. This process typically requires specific reagents and conditions to achieve the desired product. The reaction conditions often include the use of strong acids or bases to facilitate the demethylation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
N-Demethyl Norfloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-Demethyl Norfloxacin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: It is studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Research focuses on its efficacy and safety in treating bacterial infections.
Industry: It is used in the pharmaceutical industry for the synthesis of new drug formulations.
Mechanism of Action
The mechanism of action of N-Demethyl Norfloxacin Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Norfloxacin: The parent compound with a broader antibacterial spectrum.
Pefloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Known for its high potency against a wide range of bacteria.
Uniqueness
Properties
Molecular Formula |
C15H17ClFN3O3 |
---|---|
Molecular Weight |
341.76 g/mol |
IUPAC Name |
6-fluoro-1-methyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H16FN3O3.ClH/c1-18-8-10(15(21)22)14(20)9-6-11(16)13(7-12(9)18)19-4-2-17-3-5-19;/h6-8,17H,2-5H2,1H3,(H,21,22);1H |
InChI Key |
DVJOUYGRHKMECT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl |
Origin of Product |
United States |
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